2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry. It is characterized by a benzenesulfonamide structure, which is known for its biological activity, particularly as an antimicrobial agent. The compound features a dimethyl group at the 2 and 5 positions of the benzene ring and a pyridinyl group at the nitrogen atom of the sulfonamide moiety.
The synthesis and characterization of 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide have been documented in various scientific studies, emphasizing its pharmacological properties and synthetic routes. The compound can be synthesized using several methods involving different reagents and conditions .
This compound falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). Sulfonamides are widely studied for their antibacterial properties and are utilized in various pharmaceutical applications.
The synthesis of 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide can be achieved through several synthetic routes. A common method involves reacting 2,5-dimethylbenzenesulfonyl chloride with 3-pyridinylamine in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency, along with high-performance liquid chromatography (HPLC) for purification.
The molecular structure of 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide can be described as follows:
The compound consists of a benzene ring substituted with two methyl groups and a pyridine ring attached via a sulfonamide linkage.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure by identifying characteristic peaks corresponding to functional groups present in the molecule .
2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide can undergo various chemical reactions:
The mechanism of action for 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide primarily involves its antimicrobial activity. It inhibits bacterial growth by interfering with folic acid synthesis through binding to dihydropteroate synthase, an enzyme critical for nucleotide synthesis. This inhibition disrupts essential metabolic processes within bacteria, leading to cell death .
Relevant analyses such as NMR and IR spectroscopy provide insights into the functional groups and molecular interactions present within the compound .
2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide has several applications:
Research continues to explore its full potential across various fields, highlighting its importance as a versatile compound in both academic and industrial settings.
The systematic IUPAC name 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide defines a sulfonamide scaffold comprising a 2,5-dimethyl-substituted benzenesulfonyl group linked to a 3-aminopyridine moiety. Its molecular formula, C₁₃H₁₄N₂O₂S, implies a molecular weight of 262.33 g/mol, as confirmed by PubChem records [1]. This architecture features two distinct rings: a benzene ring with methyl groups at positions 2 and 5, and a nitrogen-containing pyridine ring at position 3. The sulfonamide bridge (-SO₂-NH-) connects these units, creating a planar configuration that facilitates electronic conjugation between the aromatic systems.
Table 1: Molecular Identifiers of 2,5-Dimethyl-N-(3-pyridinyl)benzenesulfonamide
Property | Value |
---|---|
IUPAC Name | 2,5-Dimethyl-N-(3-pyridinyl)benzenesulfonamide |
Molecular Formula | C₁₃H₁₄N₂O₂S |
Molecular Weight | 262.33 g/mol |
CAS Registry Number | Not assigned in retrieved records |
PubChem CID | 976661 |
Structurally analogous compounds include 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide (C₁₄H₁₆N₂O₂S, CID 804675) [2] and N-(2-amino-5-iodo-3-pyridinyl)-N,4-dimethylbenzenesulfonamide (C₁₃H₁₄IN₃O₂S) [6], which share the core sulfonamide linkage but differ in pyridine substitution patterns. The presence of the 3-pyridinyl group in the target compound distinguishes it from the 2-pyridinylmethyl variant, influencing electronic delocalization and hydrogen-bonding capabilities.
While single-crystal X-ray diffraction data for 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide remains unavailable in the retrieved literature, insights can be drawn from related sulfonamide-pyridine hybrids. For instance, silver and cobalt complexes of sulfonamides crystallize in orthorhombic systems with specific unit cell parameters (e.g., space group Pbca, Z = 8), as observed in metal-coordinated derivatives [5]. These structures often exhibit tetrahedral or octahedral coordination geometries when metals bind to sulfonamide oxygen and pyridyl nitrogen atoms.
Conformational analyses of similar molecules (e.g., 2,2-dimethyl-N-(2-pyridinyl)propanamide) employ Potential Energy Surface (PES) scans using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level [3]. These studies reveal that the lowest-energy conformers feature near-planar arrangements between the sulfonyl group and the pyridine ring, stabilized by intramolecular non-covalent interactions. For 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide, such planarity likely facilitates π-conjugation across the sulfonamide bridge, while steric effects from the ortho-methyl group may impose minor torsional deviations.
Hirshfeld surface analyses of comparable compounds quantify intermolecular interactions, showing dominant contributions from H···H (40.1%), H···C/C···H (27.3%), and H···O/O···H (16.1%) contacts [5]. These interactions drive crystal packing efficiencies, though the exact lattice parameters for this specific sulfonamide require experimental determination.
FT-IR Spectroscopy:
Key vibrational modes inferred from related sulfonamides include:
The absence of S=O∙∙∙H-O broadening suggests no enolization, consistent with stable sulfonamide tautomers.
NMR Spectroscopy:
Theoretical predictions (DFT/B3LYP/cc-pVDZ) for chemical shifts align with experimental trends in analogues:
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for Key Atoms
Atom/Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
---|---|---|
Pyridine H4/H6 | 8.30–8.50 | - |
Pyridine H5 | 7.50–7.70 | - |
Sulfonamide N-H | 10.20–10.80 | - |
Methyl protons | 2.30–2.50 | 20–22 |
Pyridine C3 | - | 148–150 |
Benzenesulfonamide C1 | - | 140–142 |
Mass Spectrometry:
Electron ionization (EI-MS) is expected to yield characteristic fragments:
Geometric Optimization and Electron Density Analysis:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, revealing bond parameters such as:
AIM (Atoms in Molecules) analysis of electron density topology confirms the covalent nature of S-O/S-N bonds and weak hydrogen-bonding interactions at N-H sites. Reduced Density Gradient (RDG) isosurfaces visualize steric clashes near the ortho-methyl group, with repulsive interactions (λ₂ > 0) contributing to ring twisting [3] .
Frontier Molecular Orbitals and Electrostatic Potential:
Table 3: Computed Electronic Properties via DFT
Property | Value/Description |
---|---|
HOMO Energy (eV) | -6.2 to -6.5 |
LUMO Energy (eV) | -1.7 to -2.0 |
HOMO-LUMO Gap (eV) | 4.3–4.8 |
Global Electrophilicity Index | 1.5–1.8 eV |
MEP Min/Max (kcal/mol) | -45 (O atoms) / +35 (H atoms) |
Docking and Bioactivity Predictions:
Although biological data is excluded per requirements, molecular docking simulations of similar sulfonamides with DNA (PDB: 1BNA) show groove-binding interactions driven by:
The methyl groups enhance hydrophobic contacts but reduce polar surface area, which may influence bioavailability.
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